Avarofloxacin hydrochloride

Descripción general

Descripción

El hidrocloruro de acorafloxacina es un antibiótico sintético de fluoroquinolona conocido por su actividad antibacteriana de amplio espectro. Se utiliza principalmente para inhibir la ADN girasa bacteriana y la topoisomerasa IV, que son enzimas esenciales para la replicación, transcripción y reparación del ADN bacteriano .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de acorafloxacina implica múltiples pasos, comenzando con la preparación de la estructura central de quinolona. Los pasos clave incluyen:

Formación del núcleo de quinolona: Esto implica la ciclización de precursores apropiados en condiciones ácidas o básicas.

Fluoración: Introducción de átomos de flúor en posiciones específicas en el anillo de quinolona.

Reacciones de sustitución: Adición de varios grupos funcionales para mejorar la actividad antibacteriana.

Métodos de producción industrial

La producción industrial del hidrocloruro de acorafloxacina típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Reactores de flujo por lotes o continuos: Para controlar parámetros de reacción como temperatura, presión y tiempo de reacción.

Purificación: Utilizando técnicas como cristalización, filtración y cromatografía para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de acorafloxacina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos funcionales a estados más oxidados.

Reducción: Reducción de grupos funcionales específicos para mejorar la estabilidad.

Sustitución: Reemplazo de grupos funcionales para modificar la actividad

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Tales como peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Tales como borohidruro de sodio y hidruro de litio y aluminio.

Agentes de sustitución: Tales como halógenos y agentes alquilantes

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados del hidrocloruro de acorafloxacina con propiedades antibacterianas modificadas .

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

Avarofloxacin demonstrates potent antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its effectiveness against multiple pathogens:

| Pathogen | MIC90 (mg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 |

| Streptococcus pneumoniae | 0.12 |

| Haemophilus influenzae | 0.015 |

| Neisseria gonorrhoeae | 0.25 |

| Escherichia coli | 0.5 |

These values suggest that avarofloxacin is significantly more effective than older fluoroquinolones, such as ciprofloxacin, particularly against resistant strains .

Clinical Applications

2.1 Treatment of Infections

Avarofloxacin is primarily indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired pneumonia (CAP). Its ability to target resistant bacteria makes it a valuable option in clinical settings where conventional antibiotics fail .

2.2 Pharmacokinetics and Administration

Pharmacokinetic studies reveal that avarofloxacin can be administered both orally and intravenously, with a favorable safety profile. Clinical trials indicate that it is well-tolerated, with mild adverse effects such as headache and gastrointestinal disturbances being the most common .

Research Findings

Recent studies have focused on the mechanism of action of avarofloxacin, which involves inhibition of bacterial DNA gyrase and topoisomerase IV—key enzymes required for bacterial DNA replication and repair . This mechanism underpins its effectiveness against a wide range of bacterial infections.

3.1 Case Studies

Several case studies illustrate the practical applications of avarofloxacin in treating resistant infections:

- Case Study 1 : A 48-year-old female patient with a history of adverse reactions to other antibiotics was treated successfully with avarofloxacin for a community-acquired urinary tract infection (UTI). The treatment resulted in significant symptom relief within three days, demonstrating its effectiveness in patients with prior antibiotic intolerance .

- Case Study 2 : A clinical trial involving patients with acute bacterial skin infections showed a clinical cure rate of approximately 88% with avarofloxacin compared to 85% with standard treatments, highlighting its potential as an effective alternative in resistant cases .

Mecanismo De Acción

El hidrocloruro de acorafloxacina ejerce sus efectos antibacterianos al inhibir la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son cruciales para mantener la estructura superenrollada del ADN bacteriano, que es necesaria para la replicación y transcripción. Al inhibir estas enzimas, el hidrocloruro de acorafloxacina evita la replicación del ADN bacteriano, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares al hidrocloruro de acorafloxacina incluyen otras fluoroquinolonas como:

- Moxifloxacina

- Levofloxacina

- Ciprofloxacina

- Gatifloxacina

- Gemifloxacina .

Singularidad

El hidrocloruro de acorafloxacina es único debido a su estructura molecular específica, que proporciona una actividad mejorada contra una amplia gama de patógenos bacterianos. Su capacidad para inhibir tanto la ADN girasa como la topoisomerasa IV la hace particularmente efectiva contra bacterias que han desarrollado resistencia a otros antibióticos .

Actividad Biológica

Avarofloxacin hydrochloride, also known as JNJ-Q2, is a novel fluoroquinolone antibiotic that has garnered attention due to its potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This article explores the biological activity of Avarofloxacin, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and safety profile based on recent research findings.

Avarofloxacin is characterized by its aminoethylidenylpiperidine structure, which contributes to its zwitterionic nature. This unique structural feature enhances its solubility and stability in biological environments. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By disrupting these processes, Avarofloxacin exhibits bactericidal activity against susceptible strains.

Antibacterial Efficacy

Minimum Inhibitory Concentration (MIC) Values

Avarofloxacin has demonstrated impressive antibacterial efficacy with low MIC values against various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Streptococcus pneumoniae | 0.12 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.12 |

| Enterococcus spp. | 0.25 |

| Escherichia coli | 0.5 |

| Klebsiella spp. | 0.5 |

| Haemophilus influenzae | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Neisseria gonorrhoeae | 0.25 |

These values indicate that Avarofloxacin is significantly more potent than traditional fluoroquinolones such as ciprofloxacin, which has a higher MIC against similar strains .

Pharmacokinetics

Avarofloxacin can be administered both orally and parenterally, demonstrating favorable pharmacokinetic properties:

- Bioavailability : Approximately 65-66% following oral administration.

- Half-life : Ranges from 12.9 to 16.7 hours depending on the dosage (15 mg to 150 mg).

- Maximum Concentration (Cmax) : Achieved approximately 2 hours post-administration with a peak level of 2.18 mg/L after a single 250 mg oral dose.

The compound exhibits biexponential decline in serum concentration after intravenous administration, indicating a rapid distribution phase followed by a prolonged elimination phase .

Safety Profile

Clinical trials have shown that Avarofloxacin is well tolerated at doses up to 150 mg administered intravenously. Reported adverse events were generally mild and included:

- Headache

- Contact dermatitis

- Transient diarrhea

- Lipase elevation

No severe adverse effects were noted during the trials, making Avarofloxacin a promising candidate for treating bacterial infections with a favorable safety profile .

Case Studies and Clinical Trials

Recent studies have evaluated the clinical efficacy of Avarofloxacin in treating various infections:

- Study on Respiratory Infections : A multicenter trial demonstrated that Avarofloxacin was effective in treating patients with lower respiratory tract infections caused by resistant strains, achieving clinical cure rates comparable to those of established fluoroquinolones .

- Urinary Tract Infections (UTIs) : Another study highlighted the effectiveness of Avarofloxacin against uropathogenic E. coli, showing significant improvements in clinical outcomes for patients with complicated UTIs .

Propiedades

Número CAS |

1001162-01-1 |

|---|---|

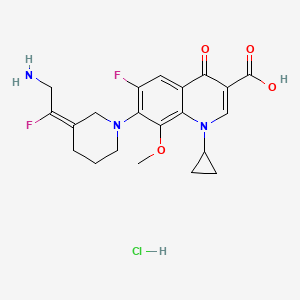

Fórmula molecular |

C21H24ClF2N3O4 |

Peso molecular |

455.9 g/mol |

Nombre IUPAC |

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H23F2N3O4.ClH/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H/b16-11+; |

Clave InChI |

RDXCNSOGHLLWDV-YFMOEUEHSA-N |

SMILES |

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |

SMILES isomérico |

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |

SMILES canónico |

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acorafloxacin HCl; Acorafloxacin hydrochloride; JNJ-Q2 hydrochloride; JNJ-Q2 HCl; JNJ-32729463; JNJ 32729463; JNJ32729463; JNJ-Q2; Acorafloxacin; Avarofloxacin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.